molecular formula C25H31N3O3 B15088032 1-decyl-4-hydroxy-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-3-carboxamide

1-decyl-4-hydroxy-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B15088032
M. Wt: 421.5 g/mol
InChI Key: LUUUKUPKRIGJPQ-UHFFFAOYSA-N
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Description

1-decyl-4-hydroxy-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core structure, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

The synthesis of 1-decyl-4-hydroxy-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the decyl group, hydroxyl group, and pyridinyl group through various chemical reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.

Chemical Reactions Analysis

1-decyl-4-hydroxy-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-3-carboxamide can undergo several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The pyridinyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-decyl-4-hydroxy-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-decyl-4-hydroxy-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 1-decyl-4-hydroxy-2-oxo-N-(pyridin-4-yl)-1,2-dihydroquinoline-3-carboxamide include other quinoline derivatives such as:

  • 1-decyl-4-hydroxy-2-oxo-N-(pyridin-2-yl)-1,2-dihydroquinoline-3-carboxamide
  • 1-decyl-4-hydroxy-2-oxo-N-(pyridin-3-yl)-1,2-dihydroquinoline-3-carboxamide These compounds share similar core structures but differ in the position of the pyridinyl group, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and applications.

Properties

Molecular Formula

C25H31N3O3

Molecular Weight

421.5 g/mol

IUPAC Name

1-decyl-4-hydroxy-2-oxo-N-pyridin-4-ylquinoline-3-carboxamide

InChI

InChI=1S/C25H31N3O3/c1-2-3-4-5-6-7-8-11-18-28-21-13-10-9-12-20(21)23(29)22(25(28)31)24(30)27-19-14-16-26-17-15-19/h9-10,12-17,29H,2-8,11,18H2,1H3,(H,26,27,30)

InChI Key

LUUUKUPKRIGJPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=NC=C3)O

Origin of Product

United States

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